Cas no 1157928-89-6 (5-bromo-N-ethyl-2-methylaniline)

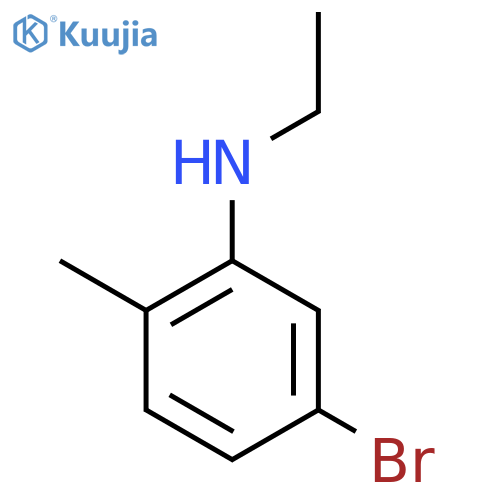

1157928-89-6 structure

商品名:5-bromo-N-ethyl-2-methylaniline

CAS番号:1157928-89-6

MF:C9H12BrN

メガワット:214.102281570435

CID:5157242

5-bromo-N-ethyl-2-methylaniline 化学的及び物理的性質

名前と識別子

-

- 5-bromo-N-ethyl-2-methylaniline

- Benzenamine, 5-bromo-N-ethyl-2-methyl-

-

- インチ: 1S/C9H12BrN/c1-3-11-9-6-8(10)5-4-7(9)2/h4-6,11H,3H2,1-2H3

- InChIKey: UFVAPUSJPNKXRK-UHFFFAOYSA-N

- ほほえんだ: BrC1C=CC(C)=C(C=1)NCC

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 11

- 回転可能化学結合数: 2

- 複雑さ: 116

- トポロジー分子極性表面積: 12

- 疎水性パラメータ計算基準値(XlogP): 3.3

5-bromo-N-ethyl-2-methylaniline 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-166916-10.0g |

5-bromo-N-ethyl-2-methylaniline |

1157928-89-6 | 10g |

$3131.0 | 2023-05-24 | ||

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01015423-5g |

5-Bromo-N-ethyl-2-methylaniline |

1157928-89-6 | 95% | 5g |

¥5656.0 | 2023-04-05 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1209972-5g |

5-Bromo-N-ethyl-2-methylaniline |

1157928-89-6 | 95% | 5g |

¥7918.00 | 2024-08-09 | |

| Enamine | EN300-166916-0.1g |

5-bromo-N-ethyl-2-methylaniline |

1157928-89-6 | 0.1g |

$640.0 | 2023-05-24 | ||

| Enamine | EN300-166916-5.0g |

5-bromo-N-ethyl-2-methylaniline |

1157928-89-6 | 5g |

$2110.0 | 2023-05-24 | ||

| Enamine | EN300-166916-0.5g |

5-bromo-N-ethyl-2-methylaniline |

1157928-89-6 | 0.5g |

$699.0 | 2023-05-24 | ||

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01015423-1g |

5-Bromo-N-ethyl-2-methylaniline |

1157928-89-6 | 95% | 1g |

¥1953.0 | 2023-04-05 | |

| Enamine | EN300-166916-0.25g |

5-bromo-N-ethyl-2-methylaniline |

1157928-89-6 | 0.25g |

$670.0 | 2023-05-24 | ||

| Chemenu | CM554089-1g |

5-Bromo-N-ethyl-2-methylaniline |

1157928-89-6 | 95%+ | 1g |

$300 | 2023-03-19 | |

| Chemenu | CM554089-5g |

5-Bromo-N-ethyl-2-methylaniline |

1157928-89-6 | 95%+ | 5g |

$870 | 2023-03-19 |

5-bromo-N-ethyl-2-methylaniline 関連文献

-

Makoto Tadokoro,Chihiro Iida,Yuriko Shimazaki,Kyosuke Isoda,You Suzuki,Tomoaki Sugaya,Yoshihide Kumagai,Motohiro Mizuno RSC Adv., 2012,2, 12101-12104

-

Yuan Chen,Xue-Rui Wei,Ru Sun,Yu-Jie Xu Anal. Methods, 2019,11, 3523-3531

-

Rania S. Seoudi,Annette Dowd,Brian J. Smith,Adam Mechler Phys. Chem. Chem. Phys., 2016,18, 11467-11473

-

Debajyoti Das,Chandralina Patra Mater. Adv., 2021,2, 2055-2067

-

Jia-Hao Wu,Wen-Chang Chen,Guey-Sheng Liou Polym. Chem., 2016,7, 1569-1576

1157928-89-6 (5-bromo-N-ethyl-2-methylaniline) 関連製品

- 5435-92-7(2-Chloro-4-phenylbenzonitrile)

- 111362-50-6(5-Amino-2-chlorobenzamide)

- 1207625-64-6([cis-4-methoxycyclohexyl]methanol)

- 1806703-97-8(Ethyl 4-mercapto-3-(3-oxopropyl)benzoate)

- 895642-50-9(3-(4-chlorobenzenesulfonyl)-N-(4-methoxyphenyl)methyl-6-methylquinolin-4-amine)

- 1621673-53-7(N-Hexylsulfonyl-4-[(4-phenylphenyl)methylsulfanylmethyl]benzamide)

- 1804271-08-6(6-Trifluoromethyl-1H-benzimidazole-5-sulfonyl chloride)

- 938014-02-9(N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-N-cyclopropylbutanamide)

- 325694-70-0(N-(2H-1,3-benzodioxol-5-yl)methyl-4-methoxy-3-nitrobenzene-1-sulfonamide)

- 2039-76-1(3-Acetylphenanthrene)

推奨される供給者

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬